molecular formula C18H29N2O8P B12848951 [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate

[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate

Cat. No.: B12848951
M. Wt: 432.4 g/mol
InChI Key: XOSAFASROQYQAE-UHFFFAOYSA-N
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Description

[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a carboxyl group, a trimethylazaniumyl group, and a nitrophenyl phosphate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate typically involves multi-step organic reactions. The process begins with the preparation of the octan-2-yl backbone, followed by the introduction of the carboxyl and trimethylazaniumyl groups. The final step involves the phosphorylation of the nitrophenyl group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrophenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The trimethylazaniumyl group may play a role in enhancing the compound’s affinity for its targets, while the nitrophenyl phosphate group can participate in phosphorylation reactions.

Comparison with Similar Compounds

Similar Compounds

  • [8-Carboxy-1-(dimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate
  • [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (3-nitrophenyl) phosphate
  • [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-methylphenyl) phosphate

Uniqueness

[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethylazaniumyl group enhances its solubility and interaction with biological targets, while the nitrophenyl phosphate group provides versatility in chemical reactions.

Properties

Molecular Formula

C18H29N2O8P

Molecular Weight

432.4 g/mol

IUPAC Name

[8-carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate

InChI

InChI=1S/C18H29N2O8P/c1-20(2,3)14-17(8-6-4-5-7-9-18(21)22)28-29(25,26)27-16-12-10-15(11-13-16)19(23)24/h10-13,17H,4-9,14H2,1-3H3,(H-,21,22,25,26)

InChI Key

XOSAFASROQYQAE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CCCCCCC(=O)O)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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